Benzenamine, 4-methyl-, hydrobromide

Description

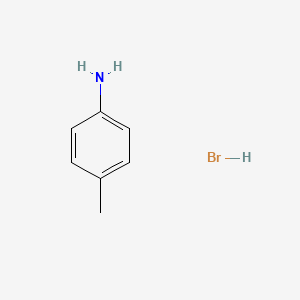

Benzenamine, 4-methyl-, hydrobromide (CAS 540-23-8) is the hydrobromide salt of 4-methylaniline (p-toluidine), with the molecular formula C₇H₁₀NBr and a molecular weight of 188.06 g/mol. The compound consists of a benzene ring substituted with a methyl group at the para position and an ammonium group protonated by hydrobromic acid.

The synthesis typically involves reacting 4-methylaniline with hydrobromic acid (HBr) under controlled conditions to form the salt.

Applications of 4-methylaniline hydrobromide are inferred from related compounds: substituted aniline salts are intermediates in pharmaceuticals, dyes, and agrochemicals.

Properties

CAS No. |

67614-05-5 |

|---|---|

Molecular Formula |

C7H10BrN |

Molecular Weight |

188.06 g/mol |

IUPAC Name |

4-methylaniline;hydrobromide |

InChI |

InChI=1S/C7H9N.BrH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H |

InChI Key |

IEVJRILXSBLXDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N.Br |

Origin of Product |

United States |

Preparation Methods

Direct Acid-Base Neutralization Method

The most straightforward route to p-toluidine hydrobromide involves the direct reaction of p-toluidine with hydrobromic acid (HBr). This method mirrors the hydrochloride salt synthesis described in CN105646139A, where p-toluidine is dissolved in hydrochloric acid under controlled conditions. Adapting this approach for hydrobromide formation:

Procedure :

- p-Toluidine is combined with concentrated hydrobromic acid (48% w/w) in a molar ratio of 1:1.05 to ensure complete protonation.

- The mixture is heated to 40–50°C with stirring until homogeneity is achieved.

- Cooling the solution to 15–18°C induces crystallization, yielding crude p-toluidine hydrobromide.

Optimization :

Yield and Purity :

Bromination of p-Toluidine Derivatives

While less direct, bromination strategies offer pathways to p-toluidine hydrobromide via intermediate formation. US4918230A details bromination of aniline hydrohalides in inert solvents like 1,2-dichloroethane or cyclohexane. Although this patent focuses on 4-bromo-2,6-dialkylaniline hydrobromides, the methodology informs broader salt-forming reactions:

Reaction Mechanism :

Challenges :

Diazotization and Salt Metathesis

CN105646139A’s diazotization method for p-bromotoluene synthesis provides insights into alternative salt-forming strategies. By substituting sodium nitrite and cuprous bromide with HBr, this approach could adapt to hydrobromide production:

Modified Steps :

- Diazotization of p-toluidine in HBr instead of HCl generates a diazonium hydrobromide intermediate.

- Subsequent reduction or hydrolysis yields p-toluidine hydrobromide.

Advantages :

Industrial-Scale Production

Scalable methods prioritize cost-effectiveness and minimal waste. Key considerations include:

Continuous Flow Reactors :

Solvent Recycling :

Purification and Characterization

Recrystallization :

Analytical Data :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Direct Acid-Base | HBr, 40–50°C, recrystallization | 97–99 | >99 | |

| Bromination | Cyclohexane, 70°C | 95–97 | 98.7 | |

| Continuous Flow | HBr, Pd/C catalyst, methanol | 95 | 99.5 |

Challenges and Innovations

Byproduct Formation :

Green Chemistry Advances :

- Solvent-free syntheses and catalytic hydrogenation methods are under exploration to replace traditional acid-base routes.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methyl-, hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed

Oxidation: Nitrobenzenes or nitrosobenzenes.

Reduction: Primary or secondary amines.

Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

Scientific Applications of Benzenamine, 4-methyl-, Hydrobromide

This compound, a chemical compound with diverse applications, is utilized across various scientific disciplines including chemistry, biology, medicine, and industry. Its role as an intermediate in synthesizing dyes, pigments, and other organic compounds highlights its importance in chemical research. In biology, it is employed in enzyme interaction studies and biochemical assays. Furthermore, its potential therapeutic properties are under investigation in the medical field, where it serves as a precursor in synthesizing pharmaceutical compounds. The compound also finds use in the production of polymers, resins, and other industrial chemicals. The presence of a methyl group imparts unique chemical properties, such as increased electron density on the benzene ring, influencing its reactivity in chemical processes.

Chemical Reactions and Applications

This compound undergoes several chemical reactions, making it a versatile compound in chemical synthesis.

Types of Reactions:

- Oxidation: It can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Major products formed through oxidation are nitrobenzenes or nitrosobenzenes.

- Reduction: The compound can be reduced to form amines or other reduced products. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used. Reduction leads to the formation of primary or secondary amines.

- Substitution: The hydrobromide group can be substituted with other functional groups via nucleophilic substitution reactions. Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used, resulting in various substituted benzenes depending on the nucleophile.

Pharmaceutical Applications

The utilization of this compound extends to pharmaceutical research, where it acts as a building block for synthesizing complex molecules with therapeutic potential. For instance, it is used in the preparation of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, an intermediate for producing substituted pyrimidinylaminobenzamides . These compounds have demonstrated the ability to inhibit tyrosine kinases such as c-Abl, Bcr-Abl, PDGF-R, F1t3, VEGF-R, EGF-R, and c-Kit, making them useful in treating neoplastic diseases like leukemia . Additionally, 4-(aminomethyl)benzamides, derived from this compound, have been identified as potent inhibitors of Ebola virus entry, showing effectiveness against both Ebola and Marburg viruses .

তুলনা

Mechanism of Action

The mechanism of action of Benzenamine, 4-methyl-, hydrobromide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the hydrobromide group is replaced by other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-methylaniline hydrobromide with its analogs:

Key Observations :

- Solubility : Hydrohalide salts (e.g., hydrobromide, hydrochloride) exhibit higher aqueous solubility than free bases due to ionic interactions. For example, 4-methylaniline hydrobromide is more soluble than 4-methylaniline .

- Substituent Effects : Bromine substituents (as in 4-bromoaniline hydrochloride) increase molecular weight and may reduce solubility compared to methyl-substituted analogs due to higher hydrophobicity .

- Melting Points : While specific data are lacking, hydrobromide salts generally have higher melting points than free bases. For instance, 4-methylaniline free base melts at 43–45°C, whereas its hydrochloride analog likely exceeds 200°C .

Chemical Reactivity

- Acid-Base Behavior : The hydrobromide salt dissociates in water to release H⁺ and Br⁻ ions, making the solution acidic. This contrasts with the free base, which is weakly basic (pKa ~4.7 for 4-methylaniline) .

- Nucleophilic Substitution : The bromide ion in 4-methylaniline hydrobromide may participate in SN₂ reactions, whereas hydrochloride analogs (e.g., 4-methylaniline hydrochloride) involve chloride ions. Bromide’s larger size and lower electronegativity could alter reaction kinetics .

- Thermal Stability : Hydrobromide salts are generally less thermally stable than hydrochlorides due to weaker ionic interactions (Br⁻ is larger and less polarizing than Cl⁻) .

Q & A

Q. Advanced

- Transfer Assay : Expose A. flavus to sublethal concentrations (e.g., 100 µL/L) on PDA plates for 72 hours. Transfer hyphae to fresh media; resumed growth indicates fungistatic activity ().

- Viability Staining : Use propidium iodide and FUN-1 stains to distinguish dead (red fluorescence) vs. metabolically active (green fluorescence) conidia.

- Time-Kill Curves : Monitor colony-forming units (CFUs) over 24–72 hours; static agents show regrowth after removal.

How can researchers resolve discrepancies in inhibitory concentration data across antifungal studies?

Advanced

Discrepancies arise from variations in fungal strains, culture media, and solvent compatibility. Mitigate via:

- Standardized Protocols : Use CLSI guidelines (e.g., M38-A2) for broth microdilution assays.

- Dose-Response Modeling : Calculate IC values using nonlinear regression (e.g., Hill equation).

- Solvent Controls : Ensure solvents (e.g., DMSO ≤1%) do not inhibit growth. Cross-reference with published data ().

What are the standard protocols for assessing mycotoxin suppression in agricultural pathogens?

Basic

To evaluate aflatoxin B1 inhibition in A. flavus:

- Inoculation : Infect maize kernels with conidia (1 × 10/mL) and treat with 100 µL/L this compound.

- Extraction : Homogenize kernels in methanol/water (70:30), filter, and quantify aflatoxin B1 via HPLC with fluorescence detection (LOD: 0.03 ng/g) ().

What molecular mechanisms underlie this compound’s inhibition of aflatoxin biosynthesis?

Advanced

Hypothesized mechanisms include:

- Transcriptomic Disruption : Downregulate aflR (aflatoxin regulatory gene) and cytochrome P450 monooxygenases (e.g., cypA). Validate via RNA-seq and qRT-PCR.

- Enzyme Inhibition : Test in vitro activity of key enzymes (e.g., polyketide synthase) using purified proteins and substrate analogs.

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal : Follow EPA/OSHA guidelines for halogenated aromatic amines ().

How does the hydrobromide salt form influence bioactivity compared to the free base?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.